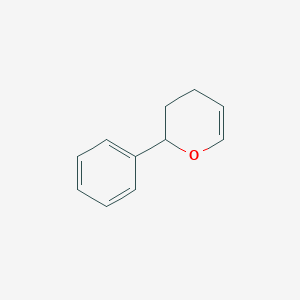
4-(Trimethylsilyl)biphenyl
Übersicht
Beschreibung
4-(Trimethylsilyl)biphenyl , also known as 4,4’-bis(trimethylsilyl)biphenyl , is a chemical compound with the molecular formula C18H26Si2 and a molecular weight of 298.58 g/mol . It is characterized by the presence of two trimethylsilyl (TMS) groups attached to the biphenyl core. The TMS groups enhance the compound’s stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Cyanation Applications
- The cyanation of biphenyl derivatives, such as biphenyl-4-ylmethyl methanesulfonate, with trimethylsilyl cyanide is facilitated using fluoride-free inorganic salts. This methodology, applied to various alkyl halides, results in good to excellent yields of nitrile compounds. The use of 4-(hydroxymethyl)benzyliodide O-protected by the silyl group converted into phenylacetonitrile derivative without desilylation demonstrates the utility of trimethylsilyl groups in selective transformations (Yabe, Mizufune, & Ikemoto, 2009).
Metabolism Studies
- The study of biphenyl metabolism in various organisms reveals the conversion of biphenyl into phenolic metabolites. The metabolites were identified and quantified as trimethylsilyl ethers, underscoring the importance of trimethylsilyl derivatives in metabolic studies (Meyer & Scheline, 2009).
Heteroaromatic Substitution
- Trimethylsilyl cation, generated in the gas phase, has been used to react with various heteroaromatic rings, demonstrating the utility of trimethylsilyl derivatives in gas-phase heteroaromatic substitution reactions. This highlights the versatility of the trimethylsilyl group in facilitating such chemical transformations (Crestoni, Fornarini, & Speranza, 1990).
Silicon-Modified Reduction
- The use of a trimethylsilyl substituent controls regiochemistry, overreduction, and bond cleavage during the metal/ammonia reduction of aromatic compounds. This demonstrates the strategic use of trimethylsilyl groups in reducing polynuclear aromatics while maintaining the structural integrity of the molecules (Marcinow, Clawson, & Rabideau, 1989).
Pd-Catalyzed Disilylation
- A palladium-catalyzed disilylation reaction involving 2-iodobiphenyls with hexamethyldisilane, trapping transient dibenzopalladacyclopentadienes, showcases the utility of trimethylsilyl derivatives in synthesizing functionalized biphenyls. This process demonstrates the effectiveness of trimethylsilyl groups in facilitating complex organic syntheses (Li, Xiao, Deng, & Liang, 2018).
Electrolyte Additive in Batteries
- 4-(Trimethylsilyl) morpholine, as a multifunctional electrolyte additive in high-voltage lithium-ion batteries, shows significant benefits such as preventing hydrolysis, inhibiting oxidative decomposition, and improving discharge capacity retention. This application highlights the role of trimethylsilyl derivatives in enhancing the performance and longevity of energy storage devices (Yang et al., 2020).
Eigenschaften
IUPAC Name |
trimethyl-(4-phenylphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWRKGTENSRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305246 | |
| Record name | 4-(Trimethylsilyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)biphenyl | |
CAS RN |
1625-88-3 | |
| Record name | NSC170015 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trimethylsilyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



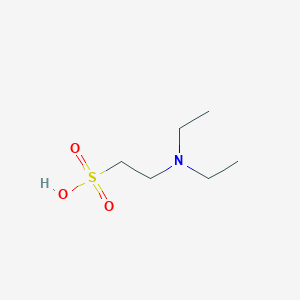
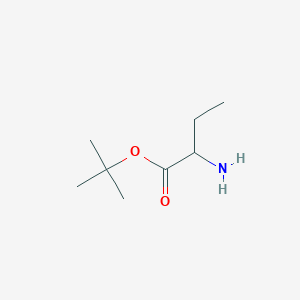
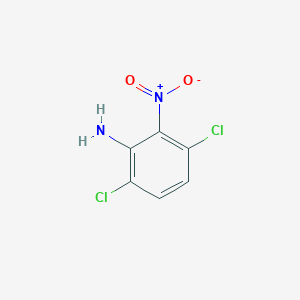

![6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-](/img/structure/B3048174.png)
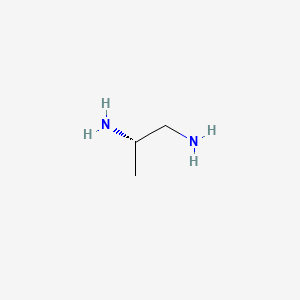

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)


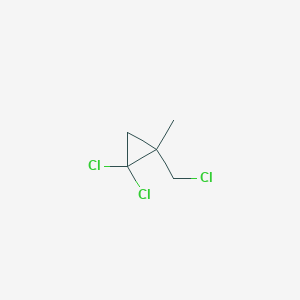
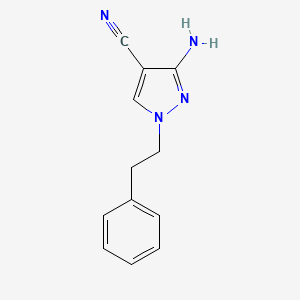
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)
